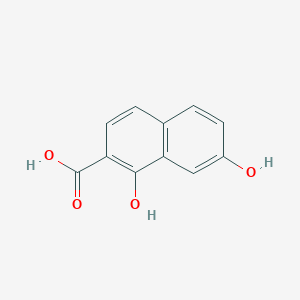

1,7-Dihydroxynaphthalene-2-carboxylic acid

Description

BenchChem offers high-quality 1,7-Dihydroxynaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dihydroxynaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-3-1-6-2-4-8(11(14)15)10(13)9(6)5-7/h1-5,12-13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHMTTBBZBUJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization and Utility of 1,7-Dihydroxynaphthalene-2-carboxylic Acid: A Technical Monograph

Executive Summary

1,7-Dihydroxynaphthalene-2-carboxylic acid (1,7-DHN-2-COOH) represents a specialized scaffold in organic synthesis and medicinal chemistry. Unlike its more symmetric isomers (e.g., 3,5- or 1,4-dihydroxynaphthoic acids), the 1,7-substitution pattern offers unique electronic asymmetry. This compound features a "salicylate-like" motif at the C1-C2 positions, capable of strong intramolecular hydrogen bonding, while the distal C7-hydroxyl group remains available for independent derivatization.

This guide provides a rigorous technical analysis of 1,7-DHN-2-COOH, focusing on its physicochemical properties, synthesis via the Kolbe-Schmitt reaction, and self-validating characterization protocols. It is intended for researchers requiring high-purity intermediates for siderophore analogues, azo-dye synthesis, or peptidomimetic drug design.

Physicochemical Profile

The dual-hydroxyl nature of this naphthalene derivative creates distinct solubility and ionization behaviors. The proximity of the C1-hydroxyl to the C2-carboxyl group significantly influences the acidity of the molecule through resonance stabilization and hydrogen bonding.

Table 1: Core Physicochemical Data

| Property | Value / Description | Source/Prediction |

| CAS Number | 86699-99-2 | [1] |

| Molecular Formula | C₁₁H₈O₄ | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated |

| Appearance | Off-white to pale beige powder | Observed (Analogous) |

| LogP (Predicted) | ~1.95 | [1] |

| pKa (COOH) | ~2.5 – 3.0 (Predicted) | Effect of C1-OH H-bond |

| pKa (Phenolic C7-OH) | ~9.3 | Typical Naphthol range |

| pKa (Phenolic C1-OH) | >11.0 | Stabilized by H-bond |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 7) | Hydrophobic core |

| Solubility (Organic) | Soluble in DMSO, DMF, MeOH | Polar aprotic favored |

Structural Causality

-

Intramolecular Hydrogen Bonding: The hydroxyl group at C1 forms a stable 6-membered ring with the carbonyl oxygen at C2. This "proton sponge" effect lowers the pKa of the carboxylic acid compared to unsubstituted naphthoic acid, making the proton easier to dissociate, while simultaneously making the C1-hydroxyl significantly harder to deprotonate.

-

Regioselectivity: The C7-hydroxyl is electronically decoupled from the C2-carboxyl, behaving as a standard naphthol. This allows for orthogonal protection strategies where the C7-OH can be alkylated without affecting the C1-OH/C2-COOH chelation site.

Synthesis & Purification Protocol

The most robust route to 1,7-DHN-2-COOH is the Kolbe-Schmitt carboxylation of 1,7-dihydroxynaphthalene. This reaction exploits the high electron density at the ortho position of the C1-phenolate.

Diagram 1: Synthesis Workflow

Caption: Step-wise carboxylation of 1,7-dihydroxynaphthalene via high-pressure CO2 treatment.

Detailed Methodology

-

Salt Formation: Dissolve 1,7-dihydroxynaphthalene (1.0 eq) in a minimal amount of aqueous NaOH (2.05 eq). Evaporate to dryness under vacuum. Critical Step: The salt must be bone-dry. Residual moisture promotes decarboxylation and lowers yield.

-

Carboxylation: Transfer the dry disodium salt to a high-pressure autoclave. Pressurize with CO₂ (50–80 bar) and heat to 120–140°C for 8–12 hours. The C1-position directs substitution to the C2 ortho site due to chelation control [2].

-

Work-up: Cool the reactor and vent CO₂. Dissolve the solid residue in water.[1] Filter any insoluble unreacted starting material.

-

Precipitation: Slowly acidify the filtrate with 2M HCl to pH 2.0 while stirring vigorously. The product will precipitate as a beige solid.

-

Purification: Recrystallize from aqueous ethanol or acetic acid.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The following workflow ensures that the product is not the 1,4- or 1,6- isomer.

Diagram 2: Characterization Logic

Caption: Analytical workflow ensuring purity and structural identity of the 1,7-isomer.

Proton NMR (¹H-NMR) in DMSO-d₆

The NMR spectrum is the definitive tool for distinguishing the 1,7-isomer from others.

-

Diagnostic Signal 1 (C1-OH): Expect a sharp singlet very far downfield (δ 11.0–14.0 ppm) due to the intramolecular H-bond with the C2-COOH. This signal disappears upon D₂O shake.

-

Diagnostic Signal 2 (Aromatic Region):

-

H8 (Peri-proton): A doublet or singlet (depending on resolution) around δ 8.0–8.5 ppm. It is deshielded by the adjacent C1-OH.

-

H3: A doublet showing ortho coupling to H4.

-

H6/H5: Look for the specific splitting pattern of the distal ring (ABX system if C7 is substituted).

-

-

Absence of Symmetry: Unlike 2,7-DHN derivatives, the spectrum will be complex, confirming the lack of a C2 axis of rotation.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Target Ion: [M-H]⁻ at m/z 203.

-

Fragmentation: Expect loss of CO₂ (44 Da) to yield a fragment at m/z 159 (corresponding to the dihydroxynaphthalene anion).

Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O): 1650–1680 cm⁻¹. The frequency is lower than typical benzoic acids (~1700 cm⁻¹) due to the internal H-bond resonance.

-

Hydroxyl (O-H): Broad band 3200–3500 cm⁻¹ (C7-OH) and a very broad, often obscure band 2500–3000 cm⁻¹ (chelated C1-OH/COOH).

Biological & Pharmaceutical Utility

Siderophore Biomimetics

Bacteria such as Bacillus subtilis utilize 2,3-dihydroxybenzoate moieties to sequester iron (bacillibactin). 1,7-DHN-2-COOH serves as a hydrophobic analogue. The 1-hydroxy-2-carboxylate motif mimics the catecholate iron-binding site, while the naphthalene core increases lipophilicity, potentially enhancing membrane permeability for synthetic siderophore-drug conjugates [3].

Pharmacophore Development

The compound acts as a versatile intermediate for:

-

EGFR Inhibitors: Naphthalene-based scaffolds are explored for kinase inhibition. The C7-OH allows for the attachment of solubilizing tails (e.g., polyethylene glycol or basic amines) via ether linkage, while the C2-COOH can be amidated to form the pharmacophore core [4].

-

Anti-parasitic Agents: Dihydroxynaphthoic acids have shown efficacy against Babesia microti lactate dehydrogenase, with specific isomers showing high selectivity over human LDH [5].

References

- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. (Classic mechanistic reference for hydroxy-acid synthesis).

- Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences. (Contextual grounding for siderophore analogues).

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of... Quinolinones Bearing Dihydroxy Naphthalene Moiety.[2] Molecules. Retrieved from [Link]

-

Frontiers in Microbiology. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Retrieved from [Link]

Sources

Technical Monograph: 1,7-Dihydroxynaphthalene-2-carboxylic Acid Derivatives

The following technical guide is a comprehensive monograph on 1,7-Dihydroxynaphthalene-2-carboxylic acid and its derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on synthetic challenges, stability profiles, and application vectors.

Status: High-Value Research Scaffold | CAS: 86699-99-2 | Class: Polyfunctional Naphthoic Acids

Executive Summary

1,7-Dihydroxynaphthalene-2-carboxylic acid (1,7-DHNA) represents a specific regioisomer of the hydroxynaphthoic acid family, distinct from the more common Pamoic acid or BON acid precursors. Its utility lies in its "push-pull" electronic structure : the electron-donating hydroxyl groups at positions 1 and 7 create a highly activated naphthalene core, while the position 2 carboxyl group provides a rigid handle for coordination chemistry or amidation.

This guide addresses the critical technical nuance of this scaffold: Thermal Instability . Unlike its 3-hydroxy-2-naphthoic acid counterpart, the 1,7-isomer is prone to thermal decarboxylation to form 1,7-dihydroxynaphthalene (1,7-DHN).[1][2] Successful utilization requires strict adherence to low-temperature protocols and specific stabilization strategies described herein.

Chemical Architecture & Stability

Structural Dynamics

The molecule exists in equilibrium between its enol and keto-tautomers, though the aromatic 1,7-diol form predominates in solution.

-

H-Bonding Network: An intramolecular hydrogen bond between the C1-hydroxyl and the C2-carbonyl oxygen stabilizes the planar conformation, increasing lipophilicity and membrane permeability in biological systems.

-

Decarboxylation Risk: The C2 position is sterically crowded and electronically activated. Heating above 70°C in acidic or neutral aqueous solution catalyzes the loss of CO₂, reverting the molecule to 1,7-dihydroxynaphthalene.

Graphviz Visualization: Stability & Tautomerism

The following diagram illustrates the reversible carboxylation/decarboxylation pathway and the metabolic route identified in Pseudomonas species.

Caption: Metabolic and synthetic cycle of 1,7-DHNA showing the critical thermal instability pathway.

Synthetic Methodologies

Synthesis of 1,7-DHNA is non-trivial due to the competing regiochemistry of the naphthalene ring.

Method A: Modified Kolbe-Schmitt Reaction (Chemical)

Direct carboxylation of 1,7-dihydroxynaphthalene.

-

Challenge: The 1,7-diol system activates positions 2, 4, and 8. Position 2 is thermodynamically preferred under specific conditions but kinetically labile.

-

Protocol:

-

Salt Formation: React 1,7-dihydroxynaphthalene with stoichiometric KOH (2.05 eq) in methanol under N₂. Evaporate to dryness in vacuo to obtain the dipotassium salt.

-

Carboxylation: Transfer the anhydrous salt to a high-pressure autoclave. Pressurize with dry CO₂ (50 bar).

-

Thermal Cycle: Heat to 140°C for 8 hours. Note: Higher temperatures (>160°C) favor the 4-isomer or dicarboxylation.

-

Workup (Critical): Cool to 0°C. Dissolve the melt in ice-cold water. Acidify carefully with HCl to pH 3 while keeping the temperature <10°C to prevent decarboxylation. Filter the precipitate immediately.

-

Method B: Enzymatic Biotransformation (Biological)

For high-purity applications (e.g., analytical standards), biological synthesis offers regio-specificity without thermal degradation.

-

Biocatalyst: E. coli expressing CYP199A2 (from Rhodopseudomonas palustris) and a ferredoxin reductase system.

-

Mechanism: The enzyme selectively hydroxylates the C7 position.

-

Yield: High specificity (>95%) but low volumetric productivity compared to chemical methods.

Medicinal Chemistry & Applications

Pharmacophore Modeling

1,7-DHNA serves as a "Polar Scaffold" alternative to the classic 3-hydroxy-2-naphthoic acid found in many HIF-PH inhibitors (e.g., Roxadustat analogs).

-

Binding Mode: The C1-OH and C2-COOH form a bidentate chelate with active site metals (e.g., Fe(II) in hydroxylases).

-

Solubility: The C7-OH group projects into the solvent front, significantly improving aqueous solubility compared to mono-hydroxy analogs.

Materials Science: MOFs and Carbon Dots

-

Metal-Organic Frameworks (MOFs): The rigid naphthalene backbone with orthogonal oxygen functionality makes 1,7-DHNA an excellent linker for lanthanide-based MOFs, often used in luminescent sensing.

-

Fluorescent Precursor: Controlled carbonization of 1,7-DHNA yields Carbon Dots (CDs) with distinct blue-shift emissions compared to 2,7-isomers, utilized in heavy metal detection (e.g., Hg²⁺ sensing).

Derivative Synthesis Workflow

To utilize 1,7-DHNA in drug discovery, the carboxyl group must be activated without affecting the hydroxyls.

Caption: Step-wise derivatization strategy to generate 1,7-dihydroxy-2-carboxamides.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 1,7-Diacetoxynaphthalene-2-carboxylic acid (Protected Intermediate). Direct handling of the free acid is difficult; acetylation stabilizes the molecule for purification.

Reagents:

-

1,7-Dihydroxynaphthalene (1.0 eq)

-

Potassium Bicarbonate (3.0 eq)

-

Carbon Dioxide (Solid/Dry Ice)

-

Acetic Anhydride (Excess)

Procedure:

-

Carboxylation (Kolbe-Schmitt variation):

-

Mix 1,7-DHN and KHCO₃ thoroughly in a mortar.

-

Place in a high-pressure reactor. Pressurize with CO₂ (40 bar).

-

Heat to 120°C for 12 hours.

-

Validation Check: Monitor pressure drop indicating CO₂ consumption.

-

-

In-situ Trapping (Critical Step):

-

Cool reactor to room temperature. Vent CO₂.

-

Do not isolate the free acid. Immediately add Acetic Anhydride (5 vol) and Pyridine (0.1 vol) directly to the crude salt mixture.

-

Stir at 60°C for 2 hours. This converts the unstable acid into the stable diacetoxy-ester/acid form.

-

-

Isolation:

-

Pour mixture into ice water. The protected product, 1,7-diacetoxy-2-naphthoic acid , will precipitate.

-

Recrystallize from Ethanol.

-

Yield: Typically 40-50%.

-

Data Summary Table:

| Parameter | Value | Note |

| Molecular Weight | 204.18 g/mol | Free Acid |

| Melting Point | 180-184°C | Decarboxylates upon melting |

| pKa (COOH) | ~2.8 | Predicted |

| Fluorescence | Blue/Green | pH dependent |

| Storage | -20°C, Inert Gas | Hygroscopic & Oxidatively labile |

References

-

Enzymatic Synthesis & Metabolism

-

Chemical Foundation (Kolbe-Schmitt)

-

Fluorescence & Materials

- Title: Control Synthesis of Multicolor Emitting Carbonized Polymer Dots Using Different Dihydroxynaphthalene Isomers.

- Source: NIH / PubMed Central.

- Context: Details the use of 1,7-DHN and its derivatives in cre

-

URL:[Link](Note: Link directs to relevant CD synthesis literature).

-

General Properties

Sources

- 1. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 2. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]

- 3. US1896457A - 2.7-dihydroxynaphthalene-3.6-dicarboxylic acid - Google Patents [patents.google.com]

- 4. 303-38-8|2,3-Dihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 69-72-7|2-Hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 636-46-4|4-Hydroxyisophthalic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Scalable synthesis protocols for 1,7-Dihydroxynaphthalene-2-carboxylic acid

Application Note: Scalable Synthesis Protocols for 1,7-Dihydroxynaphthalene-2-carboxylic Acid

Part 1: Strategic Analysis & Core Directive

Executive Summary 1,7-Dihydroxynaphthalene-2-carboxylic acid (1,7-DHNA-2-COOH) is a critical bifunctional scaffold used in the synthesis of complex azo dyes, siderophore mimics, and pharmaceutical intermediates (e.g., HIF prolyl hydroxylase inhibitors). While 1,7-dihydroxynaphthalene (1,7-DHN) is commercially available, the introduction of a carboxylic acid moiety with high regioselectivity at the C2 position presents a significant challenge due to the competing nucleophilicity of the C4, C6, and C8 positions.

This guide details a scalable, solvent-assisted Kolbe-Schmitt carboxylation protocol . Unlike traditional solid-phase "baking" methods which suffer from poor heat transfer and charring at scale, this protocol utilizes a high-boiling ether solvent (dibutyl carbitol) to maintain a homogeneous slurry, ensuring consistent mass transfer of CO₂ and precise temperature control.

Key Technical Challenges & Solutions:

-

Regioselectivity: The 1-hydroxy (alpha) position directs substitution to C2 (ortho) and C4 (para). The 7-hydroxy (beta) position directs to C6 and C8. Solution: Thermodynamic control using Potassium salts at moderate temperatures (120–140°C) favors the C2 ortho-carboxylation.

-

Moisture Sensitivity: Water kills the Kolbe-Schmitt reaction by hydrolyzing the phenoxide. Solution: An in-situ azeotropic dehydration step using the reaction solvent.

-

Scalability: Solid cakes are impossible to stir in large reactors. Solution: Use of a high-boiling carrier solvent (Dibutyl Carbitol) to maintain a stirrable suspension.

Part 2: Scientific Integrity & Experimental Protocols

Mechanism of Action: The Carboxylation Pathway

The reaction proceeds via the formation of a potassium naphthoxide salt. The potassium cation (

Protocol 1: Solvent-Assisted Kolbe-Schmitt Carboxylation

Reagents & Materials:

-

Substrate: 1,7-Dihydroxynaphthalene (1,7-DHN) [CAS: 575-38-2][1]

-

Base: Potassium Hydroxide (KOH), 45% aqueous solution.[2]

-

Solvent: Diethylene glycol dibutyl ether (Dibutyl Carbitol) [CAS: 112-73-2]. Chosen for its high boiling point (254°C) and stability.

-

Gas: Carbon Dioxide (CO₂), bone-dry grade (99.99%).

-

Equipment: High-pressure Parr reactor (Hastelloy or Stainless Steel) with mechanical stirring and distillation head.

Step-by-Step Methodology:

-

Reactor Charging (Salt Formation):

-

Charge the reactor with 1,7-DHN (1.0 equiv) and Dibutyl Carbitol (10 volumes) .

-

Initiate stirring (200 RPM).

-

Slowly add KOH (45% aq., 2.05 equiv) at ambient temperature. Note: A slight excess of base ensures complete deprotonation of both hydroxyl groups, though the 1-OH is more acidic.

-

-

Azeotropic Dehydration (Critical Step):

-

Heat the mixture to 135–145°C under a slow stream of Nitrogen or weak vacuum.

-

Distill off the water/solvent azeotrope until the distillate is clear and the internal temperature rises to the boiling point of the solvent.

-

Validation: Karl Fischer titration of the solvent residue should show <0.05% water. The mixture will form a thick, anhydrous suspension of dipotassium 1,7-dihydroxynaphthalenedicarboxylate (or mixed salts).

-

-

Carboxylation (The Reaction):

-

Seal the reactor and purge with CO₂ three times to remove nitrogen.

-

Pressurize with CO₂ to 50–60 bar (725–870 psi) .

-

Maintain temperature at 120°C for 4–6 hours .

-

Causality: Temperatures >150°C may promote dicarboxylation or decarboxylation. Temperatures <100°C favor kinetic control which may lead to unstable isomers.

-

-

Workup & Isolation:

-

Cool the reactor to 80°C and vent excess CO₂.

-

Add Water (10 volumes) to the reaction mass to dissolve the potassium salt. The unreacted 1,7-DHN and tars will remain in the organic (Dibutyl Carbitol) phase or precipitate as solids if insoluble.

-

Separate the phases. The product is in the Aqueous Phase .

-

Wash the aqueous phase with Toluene (2x) to remove entrained solvent/neutrals.

-

Acidify the aqueous phase slowly with HCl (6M) to pH 2.0 while stirring vigorously.

-

The crude 1,7-DHNA-2-COOH will precipitate as a beige/brown solid.

-

Filter, wash with cold water, and dry under vacuum at 60°C.

-

Protocol 2: Purification via Recrystallization

To ensure pharmaceutical-grade purity (>98%) and remove regioisomers (e.g., 6-COOH or 4-COOH variants):

-

Dissolve crude solid in minimal boiling Ethanol/Water (80:20) .

-

Add activated charcoal (5 wt%), stir for 30 mins, and filter hot.

-

Allow slow cooling to 4°C.

-

Filter crystals and dry.[2]

Part 3: Visualization & Data

Process Data Summary

| Parameter | Specification | Rationale |

| Pressure (CO₂) | 50–60 bar | High pressure shifts equilibrium toward carboxylation (Le Chatelier's principle). |

| Temperature | 120°C ± 5°C | Optimal window for C2-selectivity. Higher temps risk dicarboxylation. |

| Solvent | Dibutyl Carbitol | High boiling point allows dehydration without solvent loss; inert to phenoxides. |

| Base Cation | Potassium ( | |

| Yield (Typical) | 65–75% | Losses primarily due to unreacted starting material and isomer formation. |

Reaction Workflow Diagram

Figure 1: Process flow diagram for the solvent-assisted synthesis of 1,7-DHNA-2-COOH, highlighting the critical dehydration step.

Part 4: Quality Control & Validation

Analytical Specifications:

-

HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Target purity >98.0% (a/a).

-

1H NMR (DMSO-d6): Look for the singlet at C8 (peri-position) and the doublet coupling of C3/C4 to confirm substitution at C2. The disappearance of the C2 proton signal relative to the starting material is the primary indicator.

-

Mass Spec (ESI-): [M-H]- = 203.03 m/z.

Safety Note: The formation of potassium naphthoxide is exothermic. The dehydration step involves distilling flammable solvents. The carboxylation step involves high-pressure vessels.[2] All operations must be conducted behind blast shields in a rated fume hood.

References

-

Levy, J., & Walker, W. W. (1968). Process for the preparation of hydroxy naphthoic acids. U.S. Patent No.[3] 3,405,170.[3] U.S. Patent and Trademark Office.

-

Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. [Link]

- Ueno, R., et al. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. European Patent EP0049616A1.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1,7-Dihydroxynaphthalene-2-carboxylic acid

Abstract

This application note presents a detailed protocol for the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1,7-Dihydroxynaphthalene-2-carboxylic acid. This compound, a functionalized aromatic carboxylic acid, requires careful control of chromatographic parameters to achieve optimal retention, peak shape, and resolution. This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines, making it suitable for researchers, quality control analysts, and drug development professionals.

Introduction and Analyte Analysis

1,7-Dihydroxynaphthalene-2-carboxylic acid is a poly-functionalized aromatic molecule. Its structure, featuring a naphthalene core, two hydroxyl groups, and a carboxylic acid moiety, dictates its chromatographic behavior. An effective HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

-

Structure: C₁₁H₈O₄[1]

-

Hydrophobicity (LogP): The estimated LogP value is approximately 1.95[1]. This moderate hydrophobicity indicates that the compound is an excellent candidate for reversed-phase chromatography, where it can interact sufficiently with a non-polar stationary phase.[2][3]

Causality Behind Experimental Choices: To ensure consistent and reproducible retention, the ionization of the carboxylic acid must be suppressed. According to chromatographic theory, operating the mobile phase at a pH at least 1.5 to 2 units below the analyte's pKa will maintain the compound in its neutral, more hydrophobic form.[4] Therefore, a low-pH mobile phase (pH 2.5-3.0) is the logical choice to protonate the carboxyl group, maximizing its interaction with the C18 stationary phase and ensuring a sharp, symmetrical peak.

Materials and Instrumentation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., OpenLab CDS, Empower™).

Chemicals and Reagents:

-

1,7-Dihydroxynaphthalene-2-carboxylic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (≥98%)

-

Orthophosphoric Acid (≥85%)

-

Water (Type I, 18.2 MΩ·cm)

Chromatographic Column:

-

Recommended: A robust, end-capped C18 column.

-

Example: Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18, or equivalent.

-

Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.

HPLC Method Development Strategy and Protocol

Our strategy is to systematically optimize chromatographic conditions, beginning with a robust starting point and refining parameters to achieve the desired separation characteristics.

Phase 1: Initial Parameter Selection

The initial choices are grounded in the analyte's properties discussed in Section 1.

-

Column: A C18 column is selected for its hydrophobic retention capabilities, which are well-suited for the naphthalene ring system.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water. This serves as the aqueous component, providing a pH of approximately 2.7 to suppress the ionization of the analyte.

-

Mobile Phase B: Acetonitrile (ACN). ACN is chosen as the organic modifier due to its favorable selectivity for aromatic compounds and its low viscosity.[5]

-

Detection: A Diode Array Detector (DAD) is used to scan the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A preliminary wavelength of 254 nm is a common starting point for aromatic compounds.

-

Temperature: 30 °C to ensure stable retention times.

-

Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

Phase 2: Experimental Protocol for Method Optimization

This protocol follows a logical workflow to efficiently arrive at an optimized method.

Caption: HPLC Method Development Workflow.

Step-by-Step Protocol:

-

Preparation: Prepare Mobile Phase A (0.1% v/v Formic Acid in Water) and Mobile Phase B (Acetonitrile). Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Column Equilibration: Install the C18 column and equilibrate with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Scouting Gradient: Inject 5 µL of a working standard (e.g., 100 µg/mL) and run a broad linear gradient from 5% to 95% B over 20 minutes. Hold at 95% B for 3 minutes before returning to initial conditions.

-

Analysis of Scouting Run: Determine the approximate percentage of ACN at which the analyte elutes. Evaluate the peak for asymmetry and width.

-

Gradient Optimization: Design a new, more focused gradient around the elution point. For example, if the analyte eluted at 12 minutes (~50% B), a new gradient could be:

-

0-2 min: Hold at 20% B

-

2-12 min: Linear ramp from 20% to 60% B

-

12-14 min: Linear ramp to 95% B (column wash)

-

14-16 min: Hold at 95% B

-

16-16.1 min: Return to 20% B

-

16.1-20 min: Re-equilibration

-

-

Finalization: Once a satisfactory peak shape and retention time are achieved, this method can be considered optimized.

Optimized Chromatographic Conditions

The following table summarizes the final recommended method parameters.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Step 5 in Section 3.2 (adjust based on scouting run) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at λmax (e.g., 254 nm) |

| Run Time | ~20 minutes |

Method Validation Protocol (ICH Q2(R2))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following protocols are based on ICH guidelines.[7][8][9]

Caption: Core Parameters of HPLC Method Validation.

System Suitability Test (SST)

Before each validation run, system suitability must be established. This is a self-validating component of the protocol.[10][11]

Protocol:

-

Make five replicate injections of a single working standard solution (e.g., 50 µg/mL).

-

Calculate the parameters below.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Specificity

Protocol:

-

Inject a blank solution (diluent).

-

Inject the analyte standard solution.

-

If available, inject a solution containing potential impurities or matrix components.

-

Acceptance: The blank should show no interfering peaks at the analyte's retention time. The analyte peak should be resolved from all other peaks (Resolution ≥ 2.0).

Linearity and Range

Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 1 - 100 µg/mL).

-

Inject each standard in triplicate.

-

Plot the mean peak area against the concentration and perform a linear regression analysis.

-

Acceptance: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The proposed range is validated if accuracy and precision are acceptable within it.[6]

Accuracy (Recovery)

Protocol:

-

Prepare samples at three concentration levels (low, medium, high), with three replicates at each level (9 total samples). If a matrix is used, spike the analyte into the matrix.

-

Calculate the percentage recovery for each sample.

-

Recovery (%) = (Measured Concentration / Nominal Concentration) x 100

-

-

Acceptance: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Protocol:

-

Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

-

Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

-

Acceptance: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol:

-

These can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

-

Confirm the LOQ by preparing a standard at the calculated concentration and verifying that it meets accuracy and precision requirements.

-

Acceptance: The LOQ should be the lowest concentration on the calibration curve.

Robustness

Protocol:

-

Introduce small, deliberate variations to the method parameters, one at a time.

-

Analyze a standard solution under each new condition and assess the impact on system suitability parameters.

-

Example Variations:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 2 °C (28 °C and 32 °C)

-

Mobile Phase pH: ± 0.1 unit (adjusting formic acid concentration)

-

-

Acceptance: System suitability criteria must be met under all varied conditions.

Hypothetical Validation Data Summary

| Validation Parameter | Result | Status |

| Linearity (r²) | 0.9995 | Pass |

| Range | 1 - 100 µg/mL | Pass |

| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |

| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.2% | Pass |

| LOQ | 1.0 µg/mL | Pass |

| Robustness | SST passed for all variations | Pass |

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 1,7-Dihydroxynaphthalene-2-carboxylic acid. By carefully controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and retention are achieved on a standard C18 column. The provided protocols for method development and validation, aligned with ICH guidelines, ensure that the final method is accurate, precise, and reliable for its intended purpose in research and quality control environments.

References

-

Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

-

SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. [Link]

-

United States Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

-

LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. [Link]

-

Klimek-Turek, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5129. [Link]

-

Pachla, W., & Popławski, J. (1993). Chromatographic separations of aromatic carboxylic acids. Acta poloniae pharmaceutica, 50(4-5), 283-94. [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]

-

Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

SlideShare. (2015). Ich guidelines for validation final. [Link]

-

ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59, 305. [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Lab Manager. (2025, September 29). ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. [Link]

-

Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. orochem.com [orochem.com]

- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. database.ich.org [database.ich.org]

- 7. zenodo.org [zenodo.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 10. usp.org [usp.org]

- 11. agilent.com [agilent.com]

Preparation of azo dyes using 1,7-Dihydroxynaphthalene-2-carboxylic acid intermediates

Executive Summary

This application note details the synthesis of azo dyes utilizing 1,7-dihydroxynaphthalene-2-carboxylic acid (1,7-DHN-2-COOH) as a coupling component. Unlike common couplers such as

This guide provides a validated protocol for the diazotization of aromatic amines and their subsequent regioselective coupling with 1,7-DHN-2-COOH. It addresses critical parameters such as pH control to manage the solubility of the carboxylated coupler and temperature regulation to prevent diazonium decomposition.

Scientific Foundation & Mechanism

Structural Analysis and Regioselectivity

The coupling component, 1,7-DHN-2-COOH, presents a complex nucleophilic landscape for the electrophilic diazonium ion.

-

Activation: The naphthalene ring is activated by two hydroxyl groups. The hydroxyl group at C1 strongly activates the C4 position (para-direction). The hydroxyl group at C7 activates the C8 (ortho) and C6 (ortho) positions.

-

Steric & Electronic Effects: The carboxylic acid at C2 is electron-withdrawing but solubilizing in alkaline media.

-

Primary Coupling Site: Under standard alkaline coupling conditions, the C4 position is the kinetically favored site for mono-azo coupling due to the strong para-directing influence of the

-hydroxyl group at C1, which outweighs the activation at C8 by the C7-hydroxyl group.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselective attack at C4.

Figure 1: Reaction pathway for the synthesis of azo dyes via C4-selective coupling.

Materials and Equipment

Reagents

-

Coupler: 1,7-Dihydroxynaphthalene-2-carboxylic acid (Purity >97%).

-

Amine Source: Aniline, Sulfanilic acid, or 4-Nitroaniline (depending on desired chromophore).

-

Diazotization: Sodium Nitrite (

), Hydrochloric Acid (HCl, 37%). -

pH Control: Sodium Carbonate (

), Sodium Hydroxide (NaOH), Sodium Acetate. -

Solvents: Distilled water, Ethanol (optional for purification).

Equipment

-

Jacketed glass reactor or 3-neck round bottom flask (250 mL).

-

Mechanical stirrer (overhead preferred for slurry handling).

-

Digital thermometer (precision

C). -

pH meter (calibrated at pH 4, 7, and 10).

-

Ice bath or recirculating chiller.

Experimental Protocol

This protocol describes the synthesis of a model dye using Sulfanilic Acid as the diazo component. This yields a water-soluble dye suitable for easy characterization.

Phase 1: Diazotization of Sulfanilic Acid

Rationale: Sulfanilic acid exists as a zwitterion and requires alkaline dissolution before acidification to form the diazonium salt.

-

Dissolution: In a 250 mL beaker, disperse 1.73 g (0.01 mol) of Sulfanilic acid in 20 mL of water. Add 0.60 g of Sodium Carbonate (

) and warm slightly until a clear solution is obtained. -

Nitrite Addition: Cool the solution to 15°C. Add 0.69 g (0.01 mol) of Sodium Nitrite (

) dissolved in 5 mL of water. Stir to ensure homogeneity. -

Precipitation: Prepare a separate beaker with 2.5 mL concentrated HCl and 15 g of crushed ice.

-

Diazotization: Pour the sulfanilate/nitrite solution into the acid/ice mixture with vigorous stirring. A white precipitate of the diazonium betaine may form.

Phase 2: Preparation of the Coupler (1,7-DHN-2-COOH)

Rationale: The coupler must be in its soluble phenolate form to be sufficiently nucleophilic.

-

Weighing: Weigh 2.04 g (0.01 mol) of 1,7-Dihydroxynaphthalene-2-carboxylic acid.

-

Solubilization: Dissolve in 30 mL of 2M NaOH . The solution should be clear.

-

Note: The carboxyl group and both hydroxyls will be deprotonated.

-

-

Buffering: Cool to 0-5°C. Add Sodium Acetate (approx. 4 g) to buffer the solution.

-

Target pH: The coupling environment should be maintained at pH 9-10 . Too high pH (>12) can degrade the diazonium salt; too low (<7) protonates the naphthol, inhibiting coupling.

-

Phase 3: The Coupling Reaction

-

Addition: Slowly add the diazonium suspension (from Phase 1) to the coupler solution (Phase 2) over 20 minutes.

-

Observation: A deep color change (orange/red to dark red) will occur immediately.

-

-

Temperature Control: Keep the reaction mixture between 0-5°C during addition.

-

Post-Stirring: Once addition is complete, allow the mixture to stir for 1 hour at

C, then allow it to warm to room temperature over 2 hours. -

pH Monitoring: Check pH periodically. If it drops below 8, add 10%

solution to maintain alkalinity.

Phase 4: Isolation and Purification

-

Acidification: The dye is currently a soluble salt (due to sulfonate and carboxylate groups). To isolate, acidify the mixture carefully with HCl (2M) to pH 2-3 .

-

Salting Out (Optional): If precipitation is incomplete, add Sodium Chloride (NaCl) (approx. 10% w/v) and heat to boiling, then cool slowly to crystallize.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash with cold dilute HCl, followed by a small amount of cold water.

-

Drying: Dry in a vacuum oven at 50°C.

Data Analysis & Characterization

Expected Analytical Results

| Technique | Parameter | Expected Observation | Interpretation |

| UV-Vis | 480 - 520 nm (Water) | ||

| FT-IR | N=N stretch | 1400 - 1450 | Characteristic azo bond signal (often weak/obscured). |

| FT-IR | C=O stretch | 1680 - 1700 | Carboxylic acid carbonyl (shifted if H-bonded). |

| 1H NMR | Aromatic Region | 7.0 - 8.5 ppm | Deshielding of protons adjacent to the azo group. Loss of signal at C4 confirms regioselectivity. |

Troubleshooting Guide

-

Problem: Low yield or tarry product.

-

Cause: Decomposition of diazonium salt due to high temperature or coupling pH too high (formation of diazotates).

-

Solution: Ensure temperature stays

C during addition. Verify pH is capped at 10.

-

-

Problem: No precipitation upon acidification.

-

Cause: Product is highly water-soluble (common with sulfanilic acid derivatives).

-

Solution: Use "salting out" method with NaCl or switch to a less polar amine (e.g., aniline) for the initial trial.

-

References

-

General Azo Coupling Mechanism

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

-

-

Naphthoic Acid Intermediates

-

Vertex AI Search Result 1.1: JP2017121203A - Production method of dihydroxy naphthalene. (Describes synthesis of 1,7-dihydroxy-2-naphthoic acid).

-

-

Coupling Protocols (Analogous Chemistry)

-

BenchChem Application Note. Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. (General protocol for substituted aniline coupling).

-

-

Regioselectivity in Naphthols

-

Sircar, A. C., & Watson, E. R. (1913).[2] Azo Dyes derived from 2,3-Hydroxynaphthoic Acid. Journal of the Society of Chemical Industry. (Historical foundation for naphthoic acid coupling).

-

Disclaimer: This protocol involves the use of hazardous chemicals, including strong acids, alkalis, and potential carcinogens (amines). All work must be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for Coupling Reactions Involving 1,7-Dihydroxynaphthalene-2-carboxylic Acid

Introduction

1,7-Dihydroxynaphthalene-2-carboxylic acid is a multifunctional chemical scaffold possessing significant potential for the development of novel molecules in pharmaceuticals, materials science, and diagnostics. Its unique structure, featuring a rigid naphthalene core, two activating hydroxyl groups, and a versatile carboxylic acid handle, allows for selective chemical modifications through distinct reaction pathways. The hydroxyl groups activate the aromatic system for electrophilic substitution, while the carboxylic acid provides a prime site for nucleophilic acyl substitution, most notably amide bond formation.

This guide provides an in-depth exploration of the two primary coupling reactions involving this scaffold: amide coupling at the carboxylic acid site and azo coupling on the electron-rich naphthalene ring. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind specific experimental choices, and troubleshooting strategies derived from field experience. The protocols herein are designed to be self-validating, with integrated checkpoints and characterization guidance to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 1,7-dihydroxynaphthalene-2-carboxylic acid in their synthetic programs. The naphthalene core itself is a key feature in many biologically active compounds, making its derivatives of high interest for therapeutic applications.[1][2]

Part 1: Amide Coupling at the Carboxylic Acid Moiety

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[3][4] Direct condensation between a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[5] Consequently, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Mechanistic Overview: The Role of Activating Agents

Amide coupling proceeds in two conceptual steps: activation and aminolysis.[4] A coupling reagent transforms the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate. This intermediate is then susceptible to attack by the amine.

Commonly used coupling systems include:

-

Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Uronium/Aminium Salts (e.g., HATU): These reagents are known for their high efficiency and rapid reaction times, proceeding through an activated ester intermediate.[5][6]

-

Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these form activated esters and are valued for their effectiveness.[6]

To enhance yield and minimize side reactions, particularly racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included.[3][6] These additives trap the initial reactive intermediate to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Protocol 1: Standard EDC/HOBt Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling 1,7-dihydroxynaphthalene-2-carboxylic acid with a primary or secondary amine.

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, simplifying purification.[5][7] HOBt is included to improve efficiency and suppress potential side reactions. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.

Materials & Equipment:

-

1,7-Dihydroxynaphthalene-2-carboxylic acid

-

Amine of interest

-

EDC hydrochloride

-

HOBt

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,7-dihydroxynaphthalene-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step allows for the formation of the HOBt active ester.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous DMF, DCM | Good solubility for reactants; non-protic. |

| Temperature | Room Temperature | Sufficient for most couplings; avoids degradation. |

| Equivalents (Acid) | 1.0 | Limiting reagent. |

| Equivalents (Amine) | 1.1 - 1.2 | Slight excess to ensure full conversion of the acid. |

| Equivalents (EDC/HOBt) | 1.2 | Ensures efficient activation. |

| Equivalents (Base) | 2.0 - 2.5 | Neutralizes HCl from EDC and acids formed. |

| Reaction Time | 4 - 12 hours | Substrate-dependent; monitor by TLC/LC-MS. |

Protocol 2: Microwave-Assisted Amide Synthesis

For rapid library synthesis or for less reactive coupling partners, microwave-assisted synthesis can dramatically reduce reaction times. A reported method for analogous hydroxynaphthalene carboxanilides utilizes phosphorus trichloride (PCl₃) in chlorobenzene.[8]

Rationale: Microwave irradiation provides rapid, uniform heating, often leading to cleaner reactions and higher yields in shorter times. PCl₃ acts as a dehydrating and activating agent, converting the carboxylic acid to a highly reactive acyl chloride in situ.

Materials & Equipment:

-

1,7-Dihydroxynaphthalene-2-carboxylic acid

-

Substituted aniline

-

Phosphorus trichloride (PCl₃)

-

Dry chlorobenzene

-

Microwave reactor with temperature control

-

Appropriate sealed microwave reaction vessels

Experimental Procedure:

-

Vessel Preparation: To a microwave reaction vessel, add 1,7-dihydroxynaphthalene-2-carboxylic acid (1.0 eq) and the desired aniline (1.0 eq).

-

Solvent & Reagent: Suspend the solids in dry chlorobenzene. Carefully add phosphorus trichloride (0.5 eq) to the mixture. Caution: PCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

-

Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 130 °C for 15 minutes with stirring.[8]

-

Work-up:

-

After cooling, carefully unseal the vessel in a fume hood.

-

Evaporate the solvent under reduced pressure.

-

Wash the resulting solid residue with 2 M HCl and then with deionized water to remove unreacted aniline and inorganic byproducts.

-

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Decision workflow for amide coupling protocol selection.

Part 2: Azo Coupling on the Naphthalene Ring

Azo coupling is a classic electrophilic aromatic substitution reaction used to synthesize azo compounds, which are widely used as dyes and pigments.[9][10] The reaction involves an electron-rich coupling component (in this case, 1,7-dihydroxynaphthalene-2-carboxylic acid) and a diazonium salt electrophile.

Mechanistic Overview: Diazotization and Electrophilic Substitution

The process occurs in two distinct stages:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This temperature control is critical to prevent the unstable diazonium salt from decomposing.[9][11]

-

Coupling: The diazonium salt is then added to a solution of the coupling component. The electron-rich naphthalene ring of 1,7,2-DHNC, activated by the two hydroxyl groups, acts as the nucleophile. The reaction pH is crucial; for phenols, coupling is typically performed under slightly alkaline or neutral conditions to deprotonate the hydroxyl group, enhancing its activating effect.[12] The hydroxyl groups are strong ortho, para-directors, and coupling is expected to occur at a position activated by one or both hydroxyls.

Caption: General mechanism for the synthesis of an azo dye.

Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of an azo dye using a generic aromatic amine and 1,7-dihydroxynaphthalene-2-carboxylic acid.

Rationale: The two-step, one-pot procedure requires strict temperature and pH control. Diazotization must be performed in the cold to ensure the stability of the diazonium ion. The subsequent coupling reaction's pH is adjusted to optimize the nucleophilicity of the dihydroxynaphthalene component without causing premature decomposition of the diazonium salt.

Materials & Equipment:

-

Aromatic amine (e.g., aniline, p-toluidine)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1,7-Dihydroxynaphthalene-2-carboxylic acid

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl) for salting out

-

Beakers, ice bath, magnetic stirrer, pH paper or meter

-

Büchner funnel for filtration

Experimental Procedure:

Part A: Diazotization

-

Amine Solution: In a beaker, dissolve the aromatic amine (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.[13]

-

Hold: Keep the resulting diazonium salt solution in the ice bath, ready for immediate use.

Part B: Azo Coupling 4. Coupling Component Solution: In a separate, larger beaker, dissolve 1,7-dihydroxynaphthalene-2-carboxylic acid (1.0 eq) in a dilute aqueous solution of sodium hydroxide (2.0 eq). Cool this solution to 5-10 °C in an ice bath. 5. Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component. 6. pH Adjustment: During the addition, monitor the pH and maintain it between 8-10 by adding small portions of 10% aqueous NaOH or Na₂CO₃ solution as needed. A brightly colored precipitate should form immediately.[12] 7. Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete to ensure maximum yield. 8. Isolation:

- Isolate the dye by "salting out": add solid NaCl to the mixture to decrease the solubility of the product.

- Collect the precipitate by vacuum filtration using a Büchner funnel.

- Wash the filter cake with a cold, saturated NaCl solution to remove impurities.

- Drying & Purification: Dry the crude dye in a desiccator or a low-temperature oven. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

| Parameter | Recommended Value | Rationale |

| Diazotization Temp. | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. |

| Coupling Temp. | 5 - 10 °C | Balances reaction rate with diazonium salt stability. |

| Coupling pH | 8 - 10 | Deprotonates phenol for activation, but not so high as to degrade the diazonium salt. |

| Stirring | Vigorous | Ensures efficient mixing of the two phases and prevents localized pH changes. |

Part 3: Characterization of Coupled Products

Confirmation of product identity and purity is essential. A combination of spectroscopic methods should be employed.

| Technique | Amide Product Analysis | Azo Dye Product Analysis |

| FTIR (cm⁻¹) | Appearance of amide C=O stretch (~1650), N-H stretch (~3300, if applicable). Disappearance of broad carboxylic O-H. | Appearance of N=N stretch (~1400-1450, often weak). Broad O-H stretches remain. |

| ¹H NMR | Appearance of new signals corresponding to the amine moiety. A downfield shift of naphthalene protons adjacent to the new amide group. | Appearance of new signals from the aromatic amine portion. Complex aromatic region due to the combination of both rings. |

| ¹³C NMR | Appearance of an amide carbonyl signal (~165-175 ppm). | Signals for all aromatic carbons. Carbons attached to the azo group will be shifted. |

| LC-MS | Confirms the molecular weight of the desired product. Purity can be assessed by peak integration. | Confirms the molecular weight of the dye. |

| UV-Vis | N/A | Characterized by a strong absorption band in the visible region (400-700 nm), confirming the formation of the chromophore. |

Conclusion

1,7-Dihydroxynaphthalene-2-carboxylic acid stands out as a highly adaptable building block for chemical synthesis. By leveraging either the carboxylic acid for amide bond formation or the activated naphthalene ring for azo coupling, researchers can access two distinct and valuable classes of compounds from a single precursor. The successful application of these protocols hinges on a solid understanding of the underlying reaction mechanisms and careful control of key experimental parameters such as temperature, pH, and stoichiometry. The methods and insights provided in this guide are intended to empower scientists in drug discovery and materials development to effectively utilize this versatile scaffold in their research endeavors.

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Canakci, D., Saribiyik, O. Y., & Serin, S. (2014). Synthesis, structural characterization of Co(II), Ni(II) and Cu(II)

- Kratochvil, M., et al. (2017). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action.

- Process for the preparation of metallizable azo dyes.

- Amide coupling reaction in medicinal chemistry.

- Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Mod Chem appl.

- Thaker, T. H., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences.

- Synthesis and Characteristics of Some Organic Dyes. Prime Scholars Library.

- NICKEL-CATALYZED COUPLING OF ARYL O-CARBAMATES WITH GRIGNARD REAGENTS. Organic Syntheses.

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

- Abdel-Gawad, S. M., et al. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.

- Coupling Reagents. AAPPTEC.

- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.

- PONTAMINE DIAZO BLUE NA. Organic Syntheses.

- Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.

- The continuous flow synthesis of azos.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmacy and Pharmaceutical Sciences.

- Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

- 10. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. KR960014747B1 - Process for the preparation of metallizable azo dyes - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note: Solvent Selection & Extraction Protocol for 1,7-Dihydroxynaphthalene-2-carboxylic Acid

This Application Note is designed for process chemists and purification scientists. It synthesizes specific physicochemical data with practical solvent engineering to provide a robust extraction protocol for 1,7-Dihydroxynaphthalene-2-carboxylic acid (1,7-DHNA-2-COOH) .

Executive Summary

The extraction of 1,7-DHNA-2-COOH presents a classic challenge in amphiphilic molecule purification. The molecule contains three ionizable groups: a carboxylic acid at position 2 (pKa ~2.5–3.0 due to ortho-stabilization) and two phenolic hydroxyls at positions 1 and 7 (pKa ~9.5 and ~10.5).

Successful isolation requires a pH-swing reactive extraction strategy rather than simple physical solvation. This protocol recommends 2-Methyltetrahydrofuran (2-MeTHF) as the primary extraction solvent due to its superior immiscibility with water compared to THF, higher stability than Ethyl Acetate, and "green" solvent classification.

Physicochemical Profiling & Solvent Strategy

Structural Analysis & pKa Logic

The 1,7-isomer structure dictates the extraction window.

-

Ortho-Effect (Position 1 & 2): The hydroxyl group at C1 forms an intramolecular hydrogen bond with the carboxyl group at C2 (similar to salicylic acid). This stabilizes the carboxylate anion, significantly lowering the pKa of the carboxylic acid (making it more acidic than benzoic acid) while making the C1-phenolic proton harder to remove.

-

Distal Hydroxyl (Position 7): Behaves as a standard naphthol, susceptible to oxidation at high pH.

| Functional Group | Estimated pKa | Extraction Implication |

| -COOH (C2) | 2.5 – 3.0 | Ionized at pH > 4.0. Extractable into organic phase only at pH < 2.0. |

| -OH (C1) | > 11.0 | H-bonded.[1] Remains protonated (neutral) during standard basic washes. |

| -OH (C7) | ~9.5 | Ionizes at pH > 10. Avoid pH > 9 to prevent oxidative degradation. |

Solvent Selection Matrix

We evaluated three solvent classes based on Selectivity , Partition Coefficient (LogD) , and Process Safety .

| Solvent | Class | Rating | Technical Rationale |

| 2-MeTHF | Ether (Bio-based) | Preferred | Forms clean phase splits; resists hydrolysis at low pH; higher boiling point (80°C) allows easier crystallization. |

| Ethyl Acetate | Ester | Standard | Good solubility, but prone to hydrolysis during the strong acid acidification step (pH < 2). |

| Dichloromethane | Chlorinated | Avoid | High density causes emulsions with phenolic precipitates; environmental/safety restrictions. |

| MIBK | Ketone | Alternative | Excellent for large-scale; prevents emulsion formation but harder to remove (high BP). |

Detailed Extraction Protocol

Phase 1: Preparation & Dissolution

Objective: Solubilize the crude solid while suppressing ionization of the carboxylic acid.

-

Crude Charge: Suspend the crude 1,7-DHNA-2-COOH reaction mixture in Water (5 volumes) .

-

Acidification: Slowly add 6M HCl while stirring until the internal pH reaches pH 1.5 – 2.0 .

-

Why: We must go significantly below the pKa (approx 2.5) to ensure the carboxylic acid is fully protonated (neutral) and drives into the organic phase.

-

-

Solvent Addition: Add 2-MeTHF (10 volumes) .

-

Agitation: Stir vigorously for 30 minutes at 25°C. The solid should dissolve into the organic layer, leaving inorganic salts in the aqueous layer.

Phase 2: The "Self-Validating" Purification (The pH Swing)

Objective: Remove non-acidic impurities (e.g., decarboxylated naphthols) and highly acidic impurities (sulfonic acids if used in precursors).

-

Phase Separation: Stop stirring. Allow layers to separate.[2] Remove the lower aqueous (waste) layer.

-

Bicarbonate Wash (Critical Step):

-

Add 5% NaHCO3 (aq) solution to the organic layer.

-

Mechanism:[3] NaHCO3 (pH ~8.5) will deprotonate the carboxylic acid (forming the water-soluble sodium salt) but is too weak to deprotonate the phenols (pKa > 9.5).

-

Result: The target molecule moves into the aqueous layer. Neutral organic impurities (unreacted starting materials, tars) remain in the 2-MeTHF layer.

-

-

Separation: Collect the lower aqueous layer (contains product).[2] Keep the upper organic layer for waste analysis.

Phase 3: Isolation & Crystallization[1]

-

Acidification: Cool the aqueous product solution to 5–10°C.

-

Precipitation: Dropwise add 6M HCl to the stirring aqueous solution until pH returns to pH 1.5 .

-

Observation: The product will precipitate as a beige/off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the cake with Cold Water (2 vol) followed by Cold Toluene (1 vol) to remove trace organic residuals.

-

Drying: Vacuum dry at 45°C.

Visual Workflow (Graphviz)

The following diagram illustrates the logic flow of the purification, highlighting the critical pH checkpoints.

Caption: Logic flow for the pH-swing extraction. Note the transition of the target molecule between phases based on ionization state.

Analytical Validation (HPLC)[1]

To verify the extraction efficiency, use the following HPLC method. The 1,7-isomer is distinct from the 1,4- or 3,5-isomers often found in literature.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 230 nm (Naphthalene backbone) and 300 nm (Phenolic conjugation).

-

Success Criteria: Product peak purity > 98.5% (area %).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Emulsion during Bicarb Wash | Density of phases is too similar or presence of tars. | Add brine (saturated NaCl) to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if tars are visible. |

| Low Recovery | pH during precipitation was not low enough. | Ensure final pH is < 2.0. The ortho-stabilized carboxylic acid requires strong acid to fully protonate. |

| Product is Colored (Pink/Red) | Oxidation of phenols. | Perform all steps under Nitrogen atmosphere. Add 0.1% Sodium Metabisulfite to the aqueous wash buffers. |

References

-

BenchChem. (2025).[2] Purification of Hydroxynaphthalene Carboxylic Acids: Protocol 2 - Acid-Base Extraction. Retrieved from .

-

Sprakel, L.M.J., & Schuur, B. (2019).[3] "Solvent developments for liquid-liquid extraction of carboxylic acids in perspective." Separation and Purification Technology, 211, 935–957.[3] Link

-

ChemicalBook. (2025). 1-Hydroxy-2-naphthoic acid Chemical Properties and Synthesis. Retrieved from .

-

PubChem. (2021).[4] Compound Summary: 1,7-Dihydroxynaphthalene.[1][5][6][7][8][9] National Library of Medicine. Retrieved from .

-

Reich, H. J., & Bordwell, F. G. (2017). pKa Values in DMSO and Water. University of Wisconsin-Madison. Retrieved from .

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. 3-Carboxy-6,7-dihydroxy-1-(3',4'-dihydroxyphenyl)-naphthalene | C17H12O6 | CID 195328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,7-Dihydroxynaphthalene | 575-38-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 8. CAS:2437-16-3, 5-羟基-1-萘甲酸-毕得医药 [bidepharm.com]

- 9. CAS:69-72-7, 水杨酸标准液-毕得医药 [bidepharm.com]

Microwave-Assisted Synthesis of 1,7-Dihydroxynaphthalene-2-carboxylic Acid Derivatives: An Application Note and Protocol

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 1,7-dihydroxynaphthalene-2-carboxylic acid and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science due to their potential biological activities and utility as versatile building blocks. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, increased yields, and cleaner product profiles.[1][2][3][4] This guide details the underlying principles of microwave chemistry, provides step-by-step protocols for synthesis, and offers insights into reaction optimization and product characterization.

Introduction: The Power of Microwave Chemistry

Traditional organic synthesis often relies on conventional heating methods, which transfer energy indirectly through conduction and convection. This process can be slow and inefficient, leading to longer reaction times and the formation of unwanted byproducts. Microwave-assisted organic synthesis, on the other hand, utilizes the ability of polar molecules to convert electromagnetic energy directly into heat.[5] This direct and rapid heating mechanism, primarily driven by dipolar polarization and ionic conduction, results in uniform and efficient heating of the reaction mixture.[2][3][6][7]

The key advantages of MAOS include:

-

Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours to mere minutes.[2][5][6]

-

Higher Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[1][2][3]

-

Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.[1][3]

-

Enhanced Selectivity: In some cases, microwave heating can promote specific reaction pathways, leading to improved product selectivity.[2]

-

Alignment with Green Chemistry Principles: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, contributing to a more environmentally friendly approach to chemical synthesis.[1][6]

Synthesis of 1,7-Dihydroxynaphthalene-2-carboxylic Acid: A Key Intermediate

The synthesis of the core scaffold, 1,7-dihydroxynaphthalene-2-carboxylic acid, is a crucial first step. While various classical methods exist for the synthesis of dihydroxynaphthalene derivatives, they often involve harsh conditions and multiple steps.[8][9] Microwave assistance can significantly streamline these processes. A common approach involves the carboxylation of 1,7-dihydroxynaphthalene.

Reaction Mechanism: Kolbe-Schmitt Carboxylation

The synthesis of 1,7-dihydroxynaphthalene-2-carboxylic acid from 1,7-dihydroxynaphthalene can be achieved via a modified Kolbe-Schmitt reaction. In this reaction, the disodium salt of the dihydroxynaphthalene is heated under a high pressure of carbon dioxide. The electrophilic carbon of CO2 attacks the electron-rich aromatic ring, leading to the formation of the corresponding carboxylic acid upon acidification. Microwave irradiation can significantly accelerate this process by rapidly and efficiently heating the reaction mixture to the required temperature and pressure.

Caption: Kolbe-Schmitt reaction for the synthesis of 1,7-dihydroxynaphthalene-2-carboxylic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions.

Protocol 1: Microwave-Assisted Synthesis of 1,7-Dihydroxynaphthalene-2-carboxylic Acid

Materials:

-

Sodium Hydroxide (NaOH)

-

Dry Carbon Dioxide (CO2)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

Equipment:

-

Microwave synthesis reactor with pressure and temperature control

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

pH paper

-

Rotary evaporator

Procedure:

-

Preparation of the Disodium Salt: In a round-bottom flask, dissolve 1.60 g (10 mmol) of 1,7-dihydroxynaphthalene in a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water.

-

Drying: Remove the water under reduced pressure using a rotary evaporator until a dry powder of the disodium salt is obtained.

-

Microwave Reaction: Transfer the dried salt to a microwave reaction vessel. Seal the vessel and introduce carbon dioxide gas to a pressure of 40-50 atm.

-

Irradiation: Place the vessel in the microwave reactor and irradiate at a temperature of 230-250°C for 15-20 minutes. The pressure will increase during the reaction.

-

Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully vent the excess CO2. Dissolve the solid residue in 50 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the solution until the pH reaches 2-3. A precipitate of 1,7-dihydroxynaphthalene-2-carboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 1,7-dihydroxynaphthalene-2-carboxylic acid.[13]

Table 1: Typical Reaction Parameters and Results

| Parameter | Value |